N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
Overview
Description
N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H20BrF3N4OS2 and its molecular weight is 569.5 g/mol. The purity is usually 95%.
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Biological Activity
N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 1958074
- Molecular Formula : C23H20BrF3N4OS2
- Molecular Weight : 569.46 g/mol
Structural Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and bioactivity.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiol group in the structure of N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl} contributes to its efficacy against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of pathogenic bacteria at minimal inhibitory concentrations (MICs) as low as 50 μg/mL .
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives of thiadiazoles have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing moderate to potent inhibitory effects on cell growth . The structure–activity relationship (SAR) studies suggest that modifications on the benzamide moiety can enhance anticancer activity.
Neuroprotective Effects
Thiadiazole derivatives have also been explored for their neuroprotective properties. A study involving related compounds showed their ability to attenuate neuronal injury in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative diseases . The antioxidant properties of these compounds were highlighted, showing direct reactive oxygen species (ROS) scavenging activity.
The biological activity of N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl} is thought to involve multiple mechanisms:
- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death has been documented in certain studies.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that N-{5-[...]} exhibited potent antibacterial activity with an MIC value comparable to standard antibiotics .
Study 2: Anticancer Activity in Cell Lines
In a comparative analysis involving various synthetic derivatives of thiadiazoles, one compound demonstrated an IC50 value of 6.46 µM against breast cancer cells, significantly outperforming other tested compounds . This finding underscores the potential for further development into therapeutic agents.
Study 3: Neuroprotective Potential
Research on neuroprotective effects revealed that certain derivatives could significantly reduce neuronal damage in models simulating stroke conditions. The protective effects were attributed to their ability to scavenge free radicals and modulate inflammatory responses .
Properties
IUPAC Name |
N-[5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptan-6-yl)sulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrF3N4OS2/c24-18-15-10-17(19(18)31(12-15)11-13-5-2-1-3-6-13)33-22-30-29-21(34-22)28-20(32)14-7-4-8-16(9-14)23(25,26)27/h1-9,15,17-19H,10-12H2,(H,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQUGOZMDNOEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1SC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C2Br)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrF3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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